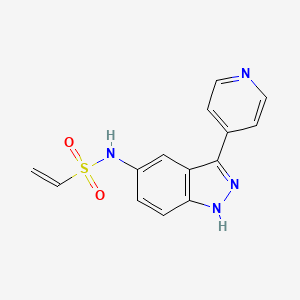![molecular formula C39H51N11O6 B10779917 cyclo[2Nal-Pro-D-Tyr-Arg-Arg]](/img/structure/B10779917.png)
cyclo[2Nal-Pro-D-Tyr-Arg-Arg]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is a cyclic pentapeptide known for its potent antagonistic activity against the CXC chemokine receptor type 4 (CXCR4). This compound is part of a class of molecules that have shown significant potential in therapeutic applications, particularly in the treatment of diseases such as cancer and HIV .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclo[2Nal-Pro-D-Tyr-Arg-Arg] involves a macrocyclization process. The key steps include the formation of an isosteric amidine substructure using nitrile oxide-mediated C-N bond formation . The process typically involves solid-phase peptide synthesis (SPPS) followed by cyclization under specific conditions to ensure the formation of the cyclic structure.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the SPPS process and cyclization steps to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) would be employed for purification.
Chemical Reactions Analysis
Types of Reactions: Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The amidine and peptide bonds are particularly susceptible to nucleophilic attack.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nitrile oxides for cyclization and various protecting groups during SPPS to ensure selective reactions .
Major Products Formed: The major product formed from the synthesis is the cyclic pentapeptide itself. Further modifications can lead to derivatives with altered binding affinities and biological activities.
Scientific Research Applications
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound for studying cyclic peptide synthesis and macrocyclization techniques.
Biology: Investigated for its role in inhibiting CXCR4, a receptor involved in cell signaling and migration.
Industry: Potential use in the development of new drugs targeting CXCR4-related pathways.
Mechanism of Action
The compound exerts its effects by binding to the CXCR4 receptor, thereby inhibiting the interaction between CXCR4 and its natural ligand, stromal cell-derived factor 1 (SDF-1). This inhibition prevents the downstream signaling pathways that are involved in cell migration, proliferation, and survival . The molecular targets include the CXCR4 receptor and associated signaling molecules.
Comparison with Similar Compounds
Cyclo[2Nal-Pro-D-Tyr-Arg-Arg] is unique due to its specific cyclic structure and high affinity for CXCR4. Similar compounds include:
Cyclo[2Nal-Gly-D-Tyr-Arg-Arg]: Another potent CXCR4 antagonist with a slightly different amino acid sequence.
Cyclo[D-Tyr-Arg-Arg-Nal-Gly]: Known for its high binding affinity and therapeutic potential.
Cyclo[D-Tyr-D-Arg-Arg-Nal-Gly]: An epimer of the previous compound with similar biological activity.
These compounds share the cyclic pentapeptide structure but differ in their amino acid composition and specific biological activities.
Properties
Molecular Formula |
C39H51N11O6 |
|---|---|
Molecular Weight |
769.9 g/mol |
IUPAC Name |
2-[3-[(3S,6S,9S,12R,15S)-6-[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-3-(naphthalen-2-ylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazabicyclo[13.3.0]octadecan-9-yl]propyl]guanidine |
InChI |
InChI=1S/C39H51N11O6/c40-38(41)44-17-3-8-28-33(52)46-29(9-4-18-45-39(42)43)34(53)49-31(22-24-11-14-25-6-1-2-7-26(25)20-24)37(56)50-19-5-10-32(50)36(55)48-30(35(54)47-28)21-23-12-15-27(51)16-13-23/h1-2,6-7,11-16,20,28-32,51H,3-5,8-10,17-19,21-22H2,(H,46,52)(H,47,54)(H,48,55)(H,49,53)(H4,40,41,44)(H4,42,43,45)/t28-,29-,30+,31-,32-/m0/s1 |
InChI Key |
AVNDVFCGYOONJV-LUKCZKMGSA-N |
Isomeric SMILES |
C1C[C@H]2C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
Canonical SMILES |
C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CCCN=C(N)N)CC5=CC=C(C=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-6-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B10779835.png)
![(1S,2S,14R,22R)-23-propyl-15-oxa-12,23-diazaheptacyclo[14.9.1.01,14.02,22.04,13.06,11.020,26]hexacosa-4,6,8,10,12,16,18,20(26)-octaene-2,17-diol;hydrochloride](/img/structure/B10779842.png)
![4-[[(7R)-8-cyclopentyl-5,7-diethyl-6-oxo-7H-pteridin-2-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide](/img/structure/B10779843.png)
![N-[4-chloro-3-[dideuterio(fluoro)methoxy]phenyl]pyridine-2-carboxamide](/img/structure/B10779850.png)
![[(2R,3S,4R,5R)-5-[4-[(3-bromophenyl)methoxyamino]-2-oxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate](/img/structure/B10779855.png)
![6-[(1S)-1-hydroxy-2-[4-[(2R)-2-hydroxy-2-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)ethyl]piperazin-1-yl]ethyl]-4-methoxypyridine-3-carbonitrile](/img/structure/B10779867.png)
![[(2R,3R)-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H-chromen-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B10779871.png)
![2-(3-amino-6-imino-4,5-disulfoxanthen-9-yl)-5-[6-[4-[4-[3-[[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]amino]oxymethyl]phenyl]but-3-ynyl]triazol-1-yl]hexylcarbamoyl]benzoic acid;N,N-diethylethanamine](/img/structure/B10779877.png)
![(1R,2S,3R,5R)-3-[[2-[(2,6-dimethylpyridin-4-yl)amino]-5-quinolin-2-ylpyrimidin-4-yl]amino]-5-(hydroxymethyl)cyclopentane-1,2-diol](/img/structure/B10779895.png)
![2-{4-[(2-Methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-prop-2-ynyl-amino]-benzoylamino}-pentanedioic acid](/img/structure/B10779909.png)
![DL-N(1)Trp-DL-Phe-DL-Phe-DL-Asn-DL-Tyr-DL-Tyr-DL-Trp-OH.cyclo[DL-Ala-DL-Pro-DL-Asp(1)-Gly-DL-Asn-DL-Trp-DL-His-Gly-DL-xiThr]](/img/structure/B10779913.png)
![10-Iodo-11h-Indolo[3,2-C]quinoline-6-Carboxylic Acid](/img/structure/B10779924.png)
![5-(4-chlorophenyl)-N-[8-[(6-chloro-1,2,3,4-tetrahydroacridin-9-yl)amino]octyl]-3,4-dihydro-2H-pyrano[3,2-c]quinoline-9-carboxamide;tetrahydrochloride](/img/structure/B10779925.png)
